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Compound of Interest

Compound Name: 3-Chloro-4-iodo-2-methylpyridine

Cat. No.: B1459226 Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for the

characterization of 3-Chloro-4-iodo-2-methylpyridine. Designed for researchers, scientists,

and professionals in drug development, this document delves into the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the

structural elucidation of this halogenated pyridine derivative.

Introduction
3-Chloro-4-iodo-2-methylpyridine is a substituted pyridine ring system with potential

applications in medicinal chemistry and materials science. The precise arrangement of the

chloro, iodo, and methyl substituents on the pyridine core gives rise to a unique electronic and

steric environment, which can be probed using various spectroscopic techniques. Accurate

interpretation of this data is paramount for confirming the identity, purity, and structure of the

molecule. This guide will provide a detailed analysis of the expected spectroscopic signatures

of 3-Chloro-4-iodo-2-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 3-Chloro-4-iodo-2-methylpyridine, both ¹H and ¹³C NMR will provide critical

information about the electronic environment of the protons and carbons in the molecule.

Predicted ¹H NMR Data
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The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to

the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group

protons.

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-5 7.5 - 7.8 Doublet ~5

H-6 8.2 - 8.5 Doublet ~5

CH₃ 2.5 - 2.7 Singlet N/A

Rationale for Predicted Chemical Shifts:

The chemical shifts are predicted based on the known spectrum of 2-methylpyridine and the

anticipated electronic effects of the chloro and iodo substituents.[1][2][3] The electron-

withdrawing nature of the halogen atoms will deshield the ring protons, causing them to

resonate at a lower field (higher ppm) compared to unsubstituted 2-methylpyridine. The proton

at the C-6 position is expected to be the most downfield due to its proximity to the

electronegative nitrogen atom. The methyl protons will appear as a singlet in the upfield region.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)

C-2 158 - 162

C-3 130 - 135

C-4 95 - 100

C-5 138 - 142

C-6 150 - 154

CH₃ 22 - 26
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Rationale for Predicted Chemical Shifts:

The predicted chemical shifts are based on the spectrum of 2-methylpyridine, with adjustments

for the substituent effects of chlorine and iodine.[4][5] The carbon bearing the iodine (C-4) is

expected to be significantly shielded (shifted to a lower ppm value) due to the "heavy atom

effect". The carbons attached to the electronegative chlorine (C-3) and nitrogen (C-2, C-6) will

be deshielded and appear at a lower field.

Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural

determination.

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a

"fingerprint" that is characteristic of its functional groups and overall structure.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium-Weak Aliphatic C-H stretch (CH₃)

1600-1550 Strong C=C and C=N ring stretching

1450-1400 Medium C-H bending (CH₃)

1100-1000 Strong C-Cl stretch

850-800 Strong C-H out-of-plane bending

~550 Medium C-I stretch

Rationale for Predicted Absorptions:
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The predicted IR absorptions are based on the characteristic frequencies of substituted

pyridines and halogenated aromatic compounds.[6][7][8] The aromatic C-H stretching

vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the

pyridine ring will give rise to strong bands in the 1600-1550 cm⁻¹ region. The C-Cl and C-I

stretching vibrations are expected at lower wavenumbers, with the C-I bond vibrating at a lower

frequency due to the larger mass of the iodine atom.

Experimental Protocol for IR Spectroscopy
Caption: A typical workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of the molecular weight and elucidation of the

molecular structure.

Predicted Mass Spectrum Data
m/z Predicted Identity

253/255 Molecular ion ([M]⁺, [M+2]⁺)

218 [M - Cl]⁺

126 [M - I]⁺

91 [M - I - Cl]⁺

Rationale for Predicted Fragmentation:

The molecular ion peak is expected at m/z 253, corresponding to the monoisotopic mass of

C₆H₅³⁵ClIN.[9] An isotopic peak at m/z 255 with an intensity of about one-third of the molecular

ion peak is expected due to the natural abundance of the ³⁷Cl isotope. Common fragmentation

pathways for halogenated compounds involve the loss of the halogen atoms.[10][11][12]

Therefore, fragments corresponding to the loss of a chlorine radical and an iodine radical are

anticipated.

Experimental Protocol for Mass Spectrometry
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Caption: A simplified workflow for mass spectrometry analysis.

Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the

structural characterization of 3-Chloro-4-iodo-2-methylpyridine. The predicted spectroscopic

data presented in this guide, based on established principles and data from analogous

compounds, serves as a valuable resource for researchers working with this and related

molecules. Experimental verification of this data will be crucial for confirming the identity and

purity of synthesized 3-Chloro-4-iodo-2-methylpyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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